

Spectroscopic and Synthetic Profile of N-(4-bromobenzyl)cyclopropanamine: A Technical Guide

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Compound of Interest

Compound Name: *N*-(4-bromobenzyl)cyclopropanamine

Cat. No.: B183676

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Introduction

N-(4-bromobenzyl)cyclopropanamine is a secondary amine containing a 4-bromobenzyl group and a cyclopropyl moiety. While specific experimental data for this compound is not readily available in the surveyed literature, its structural motifs are common in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the predicted spectroscopic data (^1H NMR, ^{13}C NMR, IR, and MS) for **N-(4-bromobenzyl)cyclopropanamine**, based on the analysis of analogous structures. Additionally, a detailed experimental protocol for its synthesis via reductive amination and subsequent characterization is presented. This document is intended for researchers, scientists, and professionals in drug development who may be interested in the synthesis and characterization of this or structurally related compounds.

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for **N-(4-bromobenzyl)cyclopropanamine**. These predictions are derived from established principles of spectroscopy and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.45	d, J \approx 8.4 Hz	2H	Ar-H (ortho to CH ₂)
~7.25	d, J \approx 8.4 Hz	2H	Ar-H (ortho to Br)
~3.75	s	2H	Ar-CH ₂ -N
~2.20	m	1H	N-CH-(CH ₂) ₂
~1.50	br s	1H	N-H
~0.50	m	2H	cyclopropyl-CH ₂
~0.40	m	2H	cyclopropyl-CH ₂

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~139.5	Ar-C-CH ₂
~131.5	Ar-CH (ortho to Br)
~130.0	Ar-CH (ortho to CH ₂)
~121.0	Ar-C-Br
~53.0	Ar-CH ₂ -N
~33.0	N-CH-(CH ₂) ₂
~7.0	cyclopropyl-CH ₂

Infrared (IR) Spectroscopy

Predicted IR Absorption Frequencies

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350 - 3300	Weak-Medium	N-H stretch
~3100 - 3000	Medium	Aromatic C-H stretch
~3000 - 2850	Medium	Aliphatic C-H stretch (benzylidene and cyclopropyl)
~1600, ~1490	Medium-Strong	Aromatic C=C stretch
~1250 - 1000	Medium-Strong	C-N stretch
~1070	Strong	Aromatic C-Br stretch
~810	Strong	p-disubstituted benzene C-H bend (out-of-plane)

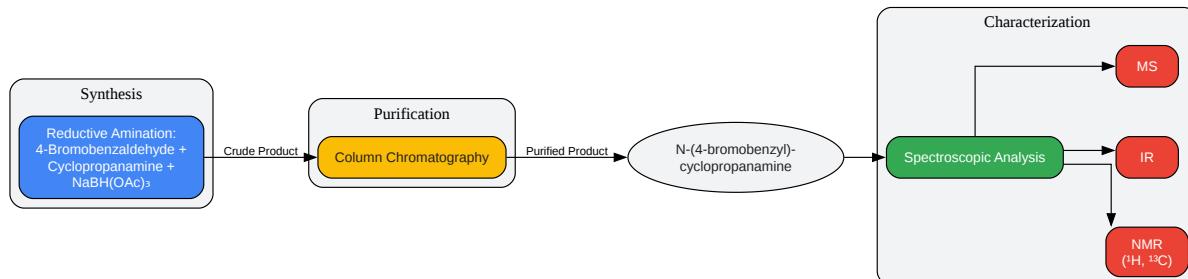
Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/z	Relative Intensity	Assignment
227/229	High	[M] ⁺ (Molecular ion, bromine isotope pattern)
170/172	Very High	[M - C ₃ H ₅ N] ⁺ (Loss of cyclopropylamine radical cation)
148	Medium	[M - Br] ⁺
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)
56	Medium	[C ₃ H ₆ N] ⁺

Proposed Synthesis and Characterization Workflow

The synthesis of **N-(4-bromobenzyl)cyclopropanamine** can be efficiently achieved through the reductive amination of 4-bromobenzaldehyde with cyclopropanamine. The general workflow for this process, including purification and characterization, is depicted below.

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- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of N-(4-bromobenzyl)cyclopropanamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b183676#spectroscopic-data-nmr-ir-ms-of-n-4-bromobenzyl-cyclopropanamine>

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